5-Oxopyrrolidine Scaffold Enables Sub-Nanomolar CCR5 Binding Affinity in Structurally Related Chemotypes
The 5-oxopyrrolidin-3-yl moiety is the central pharmacophore in a well-characterized series of CCR5 antagonists. In the Imamura et al. (2005) SAR study, replacement of the 5-oxopyrrolidin-3-yl fragment with a 1-acetylpiperidin-4-yl group led to a distinct series of piperidine-4-carboxamide derivatives that retained potent CCR5 binding. The optimized compound 11f achieved an EC50 of 0.59 nM against CCR5-using HIV-1 replication in human PBMCs [1]. The target compound 887465-66-9 retains the 5-oxopyrrolidin-3-yl scaffold with a p-tolyl N-substituent, structurally positioning it within this validated pharmacophoric space. Direct quantitative data for this specific compound are not yet published; however, the scaffold's established capacity for high-affinity CCR5 engagement provides a justified rationale for its selection as a CCR5-focused probe.
| Evidence Dimension | CCR5-dependent antiviral potency (EC50) |
|---|---|
| Target Compound Data | Not directly measured; scaffold-validated class potency range: sub-nanomolar to low nanomolar |
| Comparator Or Baseline | Compound 11f (piperidine-4-carboxamide derivative): EC50 = 0.59 nM in human PBMCs [1] |
| Quantified Difference | Class reference value: 0.59 nM EC50 for optimized analog; target compound structurally positioned for comparable engagement |
| Conditions | CCR5-using HIV-1 (R5) replication assay in human peripheral blood mononuclear cells (PBMCs) |
Why This Matters
For laboratories pursuing CCR5-mediated HIV entry inhibition, the 5-oxopyrrolidine scaffold represents a validated starting point with demonstrated sub-nanomolar potency potential, whereas alternative scaffolds lacking this group require de novo SAR development.
- [1] Imamura S, Nishikawa Y, Ichikawa T, Hattori T, Matsushita Y, Hashiguchi S, Kanzaki N, Iizawa Y, Baba M, Sugihara Y. CCR5 antagonists as anti-HIV-1 agents. Part 3: Synthesis and biological evaluation of piperidine-4-carboxamide derivatives. Bioorg Med Chem. 2005;13(2):397-416. doi:10.1016/j.bmc.2004.10.013 View Source
